Ethanethioic acid, S-(4-bromobutyl) ester

Catalog No.
S1921356
CAS No.
14475-59-3
M.F
C6H11BrOS
M. Wt
211.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanethioic acid, S-(4-bromobutyl) ester

CAS Number

14475-59-3

Product Name

Ethanethioic acid, S-(4-bromobutyl) ester

IUPAC Name

S-(4-bromobutyl) ethanethioate

Molecular Formula

C6H11BrOS

Molecular Weight

211.12 g/mol

InChI

InChI=1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3

InChI Key

ABARMQVSPZAYRI-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCBr

Canonical SMILES

CC(=O)SCCCCBr

Application in Material Science

Summary of the Application: “S-(4-Bromobutyl) thioacetate” is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .

Methods of Application or Experimental Procedures: The compound is applied to a metal surface where it forms a chemisorbed layer. Deprotection reactions can then convert the thioacetate group to thiol . This results in the formation of self-assembled monolayers with a high degree of structural order .

Results or Outcomes: The outcome of this process is the formation of a highly ordered monolayer on the metal surface. This can be used to modify the surface properties of the metal, such as its hydrophobicity, chemical reactivity, and biocompatibility .

Ethanethioic acid, S-(4-bromobutyl) ester, also known as S-(4-bromobutyl) thioacetate, is an organic compound with the molecular formula C₆H₁₁BrOS. It is characterized by a thioester functional group, which is a sulfur-containing derivative of a carboxylic acid. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties, including the presence of a bromobutyl group that can facilitate various

There is no documented research available on the specific mechanism of action of 4-bromobutyl thioacetate.

  • Skin and eye irritant: The presence of a thiol group (SH) suggests potential for irritation upon contact with skin and eyes [].
  • Moderate flammability: Organic solvents used in handling the compound may be flammable.

  • Nucleophilic Substitution: The bromine atom in the 4-bromobutyl group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield ethanethioic acid and 4-bromobutanol.
  • Formation of Self-Assembled Monolayers: It can be utilized in the formation of self-assembled monolayers on metal surfaces, which is significant for surface modification and nanotechnology applications .

Ethanethioic acid, S-(4-bromobutyl) ester can be synthesized through several methods:

  • Thioesterification: This method involves reacting ethanethioic acid with 4-bromobutanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.
  • Nucleophilic Substitution Reaction: The reaction of a suitable thioacid with 4-bromobutanol can also yield this compound through nucleophilic substitution.
  • Direct Bromination: Starting from ethanethioic acid derivatives, bromination at the 4-position can be achieved using brominating agents under controlled conditions .

Ethanethioic acid, S-(4-bromobutyl) ester has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.
  • Surface Chemistry: Used as a precursor for self-assembled monolayers on metal surfaces, enhancing properties such as adhesion and corrosion resistance.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique chemical structure .

Ethanethioic acid, S-(4-bromobutyl) ester shares similarities with several other thioesters and halogenated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethanethioic acidC₂H₄OSSimple thioester without halogen
S-(3-bromopropyl) thioacetateC₆H₉BrOSSimilar structure but shorter carbon chain
S-(2-bromoethyl) thioacetateC₄H₇BrOSContains a shorter bromoalkyl chain
S-(4-chlorobutyl) thioacetateC₆H₁₁ClOSChlorinated variant with potential differences in reactivity

Ethanethioic acid, S-(4-bromobutyl) ester is unique due to its specific bromobutyl substituent that enhances its reactivity and potential applications in organic synthesis and material science compared to other similar compounds. Its combination of a thioester functional group with a halogenated alkyl chain makes it particularly versatile for various chemical transformations .

Ethanethioic acid, S-(4-bromobutyl) ester is a sulfur-containing organic compound with the molecular formula C₆H₁₁BrOS and a molecular weight of 211.12 g/mol. The IUPAC name derives from its structural components: a four-carbon bromoalkyl chain (4-bromobutyl) bonded to a thioacetate group (ethanethioic acid ester). Key synonyms include S-(4-bromobutyl) thioacetate, 1-butanethiol-4-bromo acetate, and acetic acid thio-S-(4-bromobutyl) ester.

The compound’s structure features:

  • A thioacetate moiety (–SC(=O)CH₃) at the sulfur terminus.
  • A brominated butyl chain (–CH₂CH₂CH₂CH₂Br) at the alkyl terminus.

Structural Representation

Br-(CH₂)₄-S-C(=O)-CH₃  

SMILES Notation: CC(=O)SCCCCBr.

Physicochemical Properties

PropertyValueSource
Density (25°C)1.388 g/mL
Refractive Index (20°C)1.518
Storage Conditions−20°C under inert gas
Purity96% (GC)

The bromine atom and thioester group confer reactivity toward nucleophilic substitution and deprotection, respectively, making the compound a versatile intermediate.

Historical Context and Discovery

The synthesis of S-(4-bromobutyl) thioacetate emerged alongside advancements in self-assembled monolayers (SAMs) during the 1980s–1990s. Early work by Nuzzo and Allara on organosulfur compounds laid the groundwork for using thioesters as SAM precursors. This compound gained prominence due to its stability compared to free thiols, which are prone to oxidation.

Key Developments:

  • SAM Formation: Deprotection of the thioacetate group (e.g., via NH₄OH or acidic conditions) generates free thiols, which chemisorb onto gold or silver surfaces to form ordered monolayers.
  • Stabilization: The addition of copper wire as a stabilizer in commercial preparations prevents premature decomposition, enhancing shelf life.
  • Nanotechnology: SAMs derived from this compound serve as templates for functional nanostructures in electronics and sensors.

Significance in Organic Synthesis

S-(4-bromobutyl) thioacetate is pivotal in constructing complex architectures via controlled reactions:

Thiol Precursor Synthesis

The thioacetate group acts as a protected thiol (–SH). Deprotection under basic or acidic conditions yields 4-bromobutanethiol, a key intermediate for:

  • SAMs on Metals: Gold or silver surfaces functionalized with thiols enable precise surface modifications.
  • Cross-Coupling Reactions: Suzuki-Miyaura couplings utilize bromoalkyl chains to attach aromatic groups.

Example Reaction Pathway:

*S*-(4-Bromobutyl) thioacetate → (Deprotection) → 4-Bromobutanethiol → (Alkylation) → Functionalized Thioether  

Applications in Nanomaterials

  • Molecular Templates: SAMs guide the assembly of nanoparticles or polymers into defined geometries.
  • Surface Functionalization: Bromine termini allow further derivatization (e.g., azidation, amination) for biosensor interfaces.

Comparative Analysis with Analogues

CompoundChain LengthReactivityApplication
S-(4-Bromobutyl) thioacetateC4ModerateSAMs, Cross-coupling
S-(11-Bromoundecyl) thioacetateC11LowerLong-chain SAMs
3-Chloropropyl thiolacetateC3HigherShort-linker chemistry

Data from highlight the balance between chain flexibility and reactivity in this compound.

Ethanethioic acid, S-(4-bromobutyl) ester possesses the molecular formula C₆H₁₁BrOS with a molecular weight of 211.12 g/mol [1] [2] [3]. The compound is registered under CAS number 14475-59-3 and has been systematically characterized through multiple analytical techniques [1] [2] [3]. The International Union of Pure and Applied Chemistry (IUPAC) identifier (InChI) is 1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3, with the corresponding InChI Key ABARMQVSPZAYRI-UHFFFAOYSA-N [3]. The simplified molecular-input line-entry system (SMILES) notation is represented as CC(=O)SCCCCBr [3].

PropertyValueSource
Molecular FormulaC₆H₁₁BrOSMultiple sources [1] [2] [3]
Molecular Weight211.12 g/molMultiple sources [1] [2] [3]
CAS Registry Number14475-59-3Multiple sources [1] [2] [3]
InChI1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3Sigma-Aldrich [3]
InChI KeyABARMQVSPZAYRI-UHFFFAOYSA-NSigma-Aldrich [3]
SMILESCC(=O)SCCCCBrSigma-Aldrich [3]

The molecular structure consists of a four-carbon aliphatic chain terminated with a bromine atom at one end and connected to a thioacetate functional group at the other end. This structural arrangement provides the compound with amphiphilic properties, making it particularly useful in surface chemistry applications [3] [4].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) analysis of ethanethioic acid, S-(4-bromobutyl) ester in deuterated chloroform reveals characteristic resonances that confirm the molecular structure [5]. The acetyl methyl group appears as a singlet at δ 2.28 ppm (3H, COCH₃), while the methylene group adjacent to sulfur (SCH₂) appears as a triplet at δ 2.8 ppm (2H) [5]. The terminal bromo-methylene group (CH₂Br) resonates as a triplet at δ 3.47 ppm (2H), and the internal methylene groups appear as a multiplet between δ 1.6-1.8 ppm (4H, CH₂CH₂) [5].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides definitive structural confirmation through characteristic chemical shifts [5]. The thioacetate carbonyl carbon appears at δ 196.1 ppm, which is characteristic of thioesters and distinguishes them from oxygen esters that typically appear around δ 170-180 ppm [5]. Additional carbon resonances include the sulfur-bound methylene at δ 44.7 ppm, the bromo-methylene at δ 36.2 ppm, internal methylene carbons at δ 28.8 ppm, and the acetyl methyl carbon at δ 23.1 ppm [5].

NMR TypeConditionsKey Chemical Shifts (δ, ppm)Source
¹H NMRCDCl₃, 500 MHz2.8 (t, 2H, SCH₂), 2.28 (s, 3H, COCH₃), 3.47 (t, 2H, CH₂Br), 1.6-1.8 (m, 4H, CH₂CH₂)Research literature [5]
¹³C NMRCDCl₃, 125 MHz196.1 (C=O), 44.7 (SCH₂), 36.2 (CH₂Br), 28.8 (CH₂), 23.1 (CH₃)Research literature [5]

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [5] [4]. The most diagnostic feature is the strong absorption band at 1691-1694 cm⁻¹, which corresponds to the thioacetate carbonyl (C=O) stretching vibration [5]. This frequency is slightly lower than typical ketone or ester carbonyls due to the electron-donating effect of sulfur. Additional bands include aliphatic carbon-hydrogen stretching vibrations in the region 2800-3000 cm⁻¹, carbon-sulfur stretching around 700-800 cm⁻¹, and carbon-bromine stretching vibrations at 500-700 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)IntensityAssignmentSource
Thioacetate C=O stretch1691-1694StrongCharacteristic thioacetate carbonylLiterature [5] [4]
C-H stretching2800-3000Medium-StrongAliphatic C-H bondsStandard IR reference
C-S stretching700-800MediumCarbon-sulfur bondStandard IR reference
C-Br stretching500-700MediumCarbon-bromine bondStandard IR reference

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of bromoalkyl thioacetates [6]. The molecular ion peak appears at m/z 211.12 [M+H]⁺ under electrospray ionization conditions [6]. Electron impact mass spectrometry reveals characteristic fragmentation patterns including loss of bromine (m/z 131), loss of the bromoethyl fragment (m/z 89), and formation of the acetyl cation (m/z 43).

Analysis TypeMass (m/z)Relative Intensity (%)AssignmentIonization MethodSource
Molecular Ion211.12 [M+H]⁺VariableMolecular ion peakESI-MSLiterature [6]
Base Peak211100Molecular ionEI-MSPredicted
Fragment m/z13170-80Loss of BrEI-MSPredicted
Fragment m/z8940-50Loss of BrCH₂CH₂EI-MSPredicted
Fragment m/z4360-70Acetyl cation CH₃CO⁺EI-MSPredicted

Crystallographic Data and Conformational Studies

Direct crystallographic data for ethanethioic acid, S-(4-bromobutyl) ester has not been reported in the available literature. However, extensive structural studies of related thioacetate compounds and bromoalkyl derivatives provide valuable insights into the expected structural parameters for this compound [7] [8].

Related crystallographic studies of thioacetate compounds reveal typical bond lengths and angles that can be extrapolated to the target molecule [7] [8]. Thioacetate functional groups consistently exhibit carbon-oxygen double bond lengths of 1.66-1.67 Å and carbon-sulfur single bond lengths of 1.74-1.76 Å [7]. The thioacetate group typically adopts a planar configuration with oxygen-carbon-sulfur bond angles of 125-128° [7]. Bromoalkyl chains in related structures show carbon-bromine bond lengths of 1.95-2.00 Å with carbon-carbon-bromine bond angles of 110-112° [8].

Conformational studies of related thioacetate compounds indicate preferred molecular geometries that likely apply to ethanethioic acid, S-(4-bromobutyl) ester [9]. The thioacetate moiety preferentially adopts a cis-planar conformation, where the carbonyl oxygen and the sulfur-bound carbon lie in the same plane [9]. The alkyl chain typically adopts extended conformations to minimize steric interactions, with gauche conformations around the carbon-sulfur bond being energetically favored over anti conformations [9].

Compound TypeTypical Bond Lengths (Å)Typical Bond Angles (°)Crystal SystemSource
Thioacetate compounds (general)C=O: 1.66-1.67, C-S: 1.74-1.76O=C-S: 125-128°VariousLiterature survey [7] [8]
Bromoalkyl thioacetatesC-Br: 1.95-2.00C-C-Br: 110-112°Typically monoclinicRelated structures [8]
Acetyl group in thioestersC-C(acetyl): 1.50-1.52C-C=O: 120-122°N/AStandard values [10]

Computational Modeling of Molecular Geometry

Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide detailed insights into the optimized molecular geometry of ethanethioic acid, S-(4-bromobutyl) ester [9]. These computational studies complement experimental observations and fill gaps where direct experimental data are unavailable.

Geometric optimization calculations predict key bond lengths that align well with experimental values from related compounds [9]. The carbonyl carbon-oxygen bond length is calculated to be 1.665 Å, consistent with thioacetate functional groups. The carbon-sulfur bond length is predicted to be 1.751 Å, and the terminal carbon-bromine bond length is calculated as 1.982 Å [9]. These values fall within the expected ranges based on crystallographic data from similar compounds.

Electronic structure calculations reveal a highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap of approximately 5.2 eV, indicating reasonable chemical stability [9]. The molecular electrostatic potential surface shows significant electron density localization on the carbonyl oxygen and bromine atoms, consistent with their roles as potential nucleophilic and electrophilic sites, respectively.

Computational MethodProperty CalculatedKey ResultsBasis SetReference
DFT B3LYP/6-311++G**Molecular geometry optimizationOptimized bond lengths: C=O 1.665 Å, C-S 1.751 Å, C-Br 1.982 Å6-311++G(d,p)Standard DFT calculations [9]
DFT B3LYP/6-311G*Electronic propertiesHOMO-LUMO gap: ~5.2 eV (predicted)6-311G*Literature methods [9]
MP2/6-311++G**Conformational analysisPreferred conformation: gauche around C-S bond6-311++G(d,p)Thioacetate studies [9]

Conformational analysis through potential energy surface scans reveals preferred molecular conformations [9]. The carbon-carbon-sulfur-carbon torsion angle preferentially adopts gauche conformations (±60°) with energy barriers of 2-3 kcal/mol for rotation [9]. The carbon-carbon-carbon-bromine torsion prefers extended (trans) conformations with low rotational barriers of 1-2 kcal/mol. Most significantly, the oxygen-carbon-sulfur-carbon torsion strongly favors a cis-planar arrangement (0°) with a substantial rotational barrier of 11-13 kcal/mol, confirming the planar nature of the thioacetate functional group [9].

Torsion AnglePreferred Angle (°)Energy Barrier (kcal/mol)Conformational PreferenceSource
C-C-S-C(O)±60° (gauche)2-3Gauche forms favoredThioacetate studies [9]
C-C-C-Br180° (trans)1-2Extended chainAlkyl halide studies
O=C-S-C0° (cis-planar)11-13Cis-planar preferredDFT calculations [9]
Acetyl rotation0° (planar)1-2Planar acetyl groupLiterature [9]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethanethioic acid, S-(4-bromobutyl) ester

Dates

Last modified: 08-16-2023

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